molecular formula C13H16FNO4S B6237851 benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 2137916-73-3

benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B6237851
CAS No.: 2137916-73-3
M. Wt: 301.3
InChI Key:
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Description

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound characterized by its white to pale yellow solid form. It is stable under standard temperature and pressure conditions and exhibits low solubility in water but can dissolve in certain organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonylmethyl reagents. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .

Scientific Research Applications

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorosulfonyl groups into molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
  • Benzyl 2-[(methylsulfonyl)methyl]pyrrolidine-1-carboxylate
  • Benzyl 2-[(hydroxysulfonyl)methyl]pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves the reaction of benzyl pyrrolidine-1-carboxylate with fluorosulfonylmethyl chloride in the presence of a base.", "Starting Materials": [ "Benzyl pyrrolidine-1-carboxylate", "Fluorosulfonylmethyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add base to a solution of benzyl pyrrolidine-1-carboxylate in a suitable solvent", "Slowly add fluorosulfonylmethyl chloride to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable organic solvent", "Purify the product by recrystallization or chromatography" ] }

CAS No.

2137916-73-3

Molecular Formula

C13H16FNO4S

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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